molecular formula C12H7ClFNO2 B6390511 2-(3-Chloro-4-fluorophenyl)pyridine-3-carboxylic acid CAS No. 1262000-58-7

2-(3-Chloro-4-fluorophenyl)pyridine-3-carboxylic acid

Cat. No.: B6390511
CAS No.: 1262000-58-7
M. Wt: 251.64 g/mol
InChI Key: BAJIVPDVQYBLDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-Chloro-4-fluorophenyl)pyridine-3-carboxylic acid is an organic compound that belongs to the class of heterocyclic aromatic compounds It features a pyridine ring substituted with a carboxylic acid group at the 3-position and a 3-chloro-4-fluorophenyl group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Chloro-4-fluorophenyl)pyridine-3-carboxylic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 3-chloro-4-fluoroaniline and 3-pyridinecarboxylic acid.

    Coupling Reaction: The 3-chloro-4-fluoroaniline is first converted to the corresponding boronic acid derivative using a palladium-catalyzed borylation reaction.

    Suzuki-Miyaura Coupling: The boronic acid derivative is then coupled with 3-pyridinecarboxylic acid using a Suzuki-Miyaura cross-coupling reaction in the presence of a palladium catalyst and a base such as potassium carbonate.

    Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 2-(3-Chloro-4-fluorophenyl)pyridine-3-carboxylic acid can undergo various chemical reactions, including:

    Substitution Reactions: The chloro and fluoro substituents on the phenyl ring can participate in nucleophilic aromatic substitution reactions.

    Oxidation and Reduction: The carboxylic acid group can be reduced to an alcohol or oxidized to a carbonyl compound.

    Coupling Reactions: The pyridine ring can participate in further coupling reactions to form more complex molecules.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Major Products:

    Substitution Products: Depending on the nucleophile, various substituted derivatives can be formed.

    Reduction Products: Reduction of the carboxylic acid group yields the corresponding alcohol.

    Oxidation Products: Oxidation of the carboxylic acid group can produce ketones or aldehydes.

Scientific Research Applications

2-(3-Chloro-4-fluorophenyl)pyridine-3-carboxylic acid has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound can be incorporated into polymers or other materials to enhance their properties.

    Biological Studies: It can be used as a probe or ligand in biological assays to study enzyme interactions or receptor binding.

    Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of 2-(3-Chloro-4-fluorophenyl)pyridine-3-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the chloro and fluoro substituents can enhance the compound’s binding affinity and selectivity for its target.

Comparison with Similar Compounds

    2-(3-Chloro-4-fluorophenyl)pyridine: Lacks the carboxylic acid group, which may affect its reactivity and applications.

    2-(3-Chloro-4-fluorophenyl)benzoic acid: Contains a benzoic acid moiety instead of a pyridine ring, leading to different chemical properties.

    3-Chloro-4-fluorophenylboronic acid: Used as an intermediate in the synthesis of various aromatic compounds.

Uniqueness: 2-(3-Chloro-4-fluorophenyl)pyridine-3-carboxylic acid is unique due to the combination of its pyridine ring, carboxylic acid group, and chloro-fluoro substituted phenyl group. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in medicinal chemistry and materials science.

Properties

IUPAC Name

2-(3-chloro-4-fluorophenyl)pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7ClFNO2/c13-9-6-7(3-4-10(9)14)11-8(12(16)17)2-1-5-15-11/h1-6H,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAJIVPDVQYBLDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)C2=CC(=C(C=C2)F)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20687716
Record name 2-(3-Chloro-4-fluorophenyl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20687716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1262000-58-7
Record name 3-Pyridinecarboxylic acid, 2-(3-chloro-4-fluorophenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1262000-58-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(3-Chloro-4-fluorophenyl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20687716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.